molecular formula C14H14N4OS B3299351 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea CAS No. 899753-73-2

1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea

Cat. No. B3299351
CAS RN: 899753-73-2
M. Wt: 286.35 g/mol
InChI Key: DQKNYPXCHWHTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, also known as MI-2, is a small molecule inhibitor that selectively targets the MDM2-p53 interaction. This interaction is important in cancer cells as it plays a role in the degradation of the tumor suppressor protein p53. MI-2 has shown potential as a therapeutic agent in the treatment of various types of cancer, including breast, lung, and colon cancer.

Mechanism of Action

1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea works by disrupting the MDM2-p53 interaction, which is essential for the degradation of p53. By stabilizing p53, 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea allows it to accumulate in the cell, leading to the activation of downstream signaling pathways that promote apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been shown to have a range of biochemical and physiological effects in cancer cells. It induces apoptosis by activating the intrinsic pathway, which leads to the release of cytochrome c from the mitochondria and the activation of caspases. 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea also promotes cell cycle arrest by upregulating the expression of p21, a cyclin-dependent kinase inhibitor.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea is its selectivity for the MDM2-p53 interaction, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it a useful tool for studying the MDM2-p53 pathway. However, 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has some limitations, including its low solubility in aqueous solutions and its potential for non-specific binding to proteins.

Future Directions

There are several potential future directions for research on 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea as a therapeutic agent for cancer.

Scientific Research Applications

1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. It has been shown to induce apoptosis in cancer cells by stabilizing p53 and preventing its degradation. 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

1-(1-methylindol-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-8-20-14(15-9)17-13(19)16-11-7-18(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKNYPXCHWHTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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